Torin 2
CAS No.: 1223001-51-1
VCID: VC0545604
Molecular Formula: C24H15F3N4O
Molecular Weight: 432.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Torin 2 is a potent and selective inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, survival, and autophagy. It is particularly noted for its high selectivity for mTOR over phosphatidylinositol 3-kinase (PI3K), displaying an 800-fold greater specificity for mTOR in cellular assays . This compound has been extensively studied for its potential therapeutic applications, especially in cancer treatment, due to its ability to inhibit mTOR signaling pathways, which are often deregulated in cancer cells. Biological ActivityTorin 2 is characterized by its potent inhibition of mTOR, with an IC50 value of 2.1 nM . It also inhibits other PIKK family kinases, including ATM, ATR, and DNA-PK, with EC50 values of 28 nM, 35 nM, and 118 nM, respectively . This inhibition pattern suggests that Torin 2 could be useful in sensitizing cells to irradiation and in treating cancers where these pathways are involved. Table 1: Inhibition Potency of Torin 2
Research Findings and ApplicationsTorin 2 has been evaluated in various cancer models, demonstrating strong anti-proliferative activity across multiple cancer cell lines . In vivo studies have shown that while Torin 2 alone may not be effective against certain tumors, it significantly enhances the efficacy of other therapeutic agents when used in combination. For example, combining Torin 2 with a MEK inhibitor like AZD6244 resulted in significant growth inhibition in genetically engineered mutant KRAS-driven lung tumors . |
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1223001-51-1 | ||||||||||||
Product Name | Torin 2 | ||||||||||||
Molecular Formula | C24H15F3N4O | ||||||||||||
Molecular Weight | 432.4 g/mol | ||||||||||||
IUPAC Name | 9-(6-aminopyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]benzo[h][1,6]naphthyridin-2-one | ||||||||||||
Standard InChI | InChI=1S/C24H15F3N4O/c25-24(26,27)17-2-1-3-18(11-17)31-22(32)9-6-16-13-29-20-7-4-14(10-19(20)23(16)31)15-5-8-21(28)30-12-15/h1-13H,(H2,28,30) | ||||||||||||
Standard InChIKey | GUXXEUUYCAYESJ-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | ||||||||||||
Canonical SMILES | C1=CC(=CC(=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CN=C(C=C5)N)C(F)(F)F | ||||||||||||
Appearance | Solid powder | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Soluble in DMSO, not in water | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | Torin-2; Torin2; Torin 2. | ||||||||||||
Reference | 1: Wang C, Wang X, Su Z, Fei H, Liu X, Pan Q. The novel mTOR inhibitor Torin-2 induces autophagy and downregulates the expression of UHRF1 to suppress hepatocarcinoma cell growth. Oncol Rep. 2015 Oct;34(4):1708-16. doi: 10.3892/or.2015.4146. Epub 2015 Jul 23. PubMed PMID: 26239364. 2: Cobbold SA, Chua HH, Nijagal B, Creek DJ, Ralph SA, McConville MJ. Metabolic Dysregulation Induced in Plasmodium falciparum by Dihydroartemisinin and Other Front-Line Antimalarial Drugs. J Infect Dis. 2016 Jan 15;213(2):276-86. doi: 10.1093/infdis/jiv372. Epub 2015 Jul 6. PubMed PMID: 26150544. 3: Kumar S, Kumari R, Pandey R. New insight-guided approaches to detect, cure, prevent and eliminate malaria. Protoplasma. 2015 May;252(3):717-53. doi: 10.1007/s00709-014-0697-x. Epub 2014 Oct 17. Review. PubMed PMID: 25323622. 4: Simioni C, Cani A, Martelli AM, Zauli G, Tabellini G, McCubrey J, Capitani S, Neri LM. Activity of the novel mTOR inhibitor Torin-2 in B-precursor acute lymphoblastic leukemia and its therapeutic potential to prevent Akt reactivation. Oncotarget. 2014 Oct 30;5(20):10034-47. PubMed PMID: 25296981; PubMed Central PMCID: PMC4259403. 5: Zullo AJ, Jurcic Smith KL, Lee S. Mammalian target of Rapamycin inhibition and mycobacterial survival are uncoupled in murine macrophages. BMC Biochem. 2014 Feb 14;15:4. doi: 10.1186/1471-2091-15-4. PubMed PMID: 24528777; PubMed Central PMCID: PMC3937017. 6: Sun W, Tanaka TQ, Magle CT, Huang W, Southall N, Huang R, Dehdashti SJ, McKew JC, Williamson KC, Zheng W. Chemical signatures and new drug targets for gametocytocidal drug development. Sci Rep. 2014 Jan 17;4:3743. doi: 10.1038/srep03743. PubMed PMID: 24434750; PubMed Central PMCID: PMC3894558. | ||||||||||||
PubChem Compound | 51358113 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume